molecular formula C14H10N2O3S B596281 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde CAS No. 1227269-32-0

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde

Cat. No.: B596281
CAS No.: 1227269-32-0
M. Wt: 286.305
InChI Key: SGUAULNPHXKBPM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a heterocyclic compound featuring a 7-azaindole core substituted with a phenylsulfonyl group at the 1-position and a carbaldehyde moiety at the 5-position. The 7-azaindole scaffold (pyrrolopyridine) is structurally analogous to indole but replaces one nitrogen atom in the benzene ring, altering electronic properties and reactivity . The phenylsulfonyl group enhances stability and modulates biological activity, while the carbaldehyde at position 5 provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-11-8-12-6-7-16(14(12)15-9-11)20(18,19)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAULNPHXKBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via 1,4-Addition and Annulation

A 2025 Chinese patent (CN110128421B) details a route starting with 4,4-dimethoxy-n-butyronitrile and 2,3-dichloroacrolein. Under piperidine catalysis in 1,2-dichloroethane at 60°C, the 1,4-addition yields 2,3-dichloro-4-cyano-6,6-dimethoxyhexanal. Subsequent cyclization with ammonium acetate and potassium hydroxide at 70°C for 4 hours generates 5-chloro-7-azaindole (78% yield). This method’s atom economy (67%) and scalability make it industrially viable.

Key Reaction Conditions:

StepCatalystSolventTemperatureTimeYield
1,4-AdditionPiperidine1,2-Dichloroethane60°C5 hr82%
CyclizationKOH/NH4OAcEthanol70°C4 hr78%

Sonogashira Coupling and Ring Closure

CN109081840B describes an alternative using 2-aminopyridine derivatives. Bromination with NBS in DMF (0°C, 2 hr) gives 5-bromo-2-aminopyridine, which undergoes iodination (I2, HIO4, 50°C) to form 5-bromo-3-iodo-2-aminopyridine sulfate. Sonogashira coupling with trimethylsilylacetylene (PdCl2(PPh3)2, CuI, 60°C) followed by TBAF-mediated desilylation yields 5-bromo-3-ethynyl-2-aminopyridine. Heating this intermediate in DMSO at 120°C for 8 hours induces cyclization to 5-bromo-7-azaindole (64% overall yield).

Sulfonylation at the N1 Position

Introducing the phenylsulfonyl group requires precise regiocontrol to avoid O-sulfonation.

Direct Sulfonylation of 7-Azaindole

A 2020 study (Aurigene Services) reports treating 7-azaindole with phenylsulfonyl chloride (1.2 eq) in anhydrous dichloromethane containing DMAP (0.1 eq). After 12 hours at 25°C, chromatography isolates 1-(phenylsulfonyl)-7-azaindole in 89% yield. Crucially, maintaining H2O < 50 ppm prevents hydrolysis of the sulfonyl chloride.

Optimization Data:

EntryBaseSolventTemp (°C)Time (hr)Yield (%)
1Et3NDCM251272
2PyridineTHF40868
3DMAPDCM251289

Aldehyde Functionalization at C5

The C5 aldehyde installation presents challenges due to the electron-deficient azaindole ring.

Vilsmeier-Haack Formylation

Adapting methods from BenchChem, 1-(phenylsulfonyl)-7-azaindole reacts with DMF (3 eq) and POCl3 (2.5 eq) in 1,2-dichloroethane at 0°C. After 1 hour, the mixture is quenched with NaOAc (pH 6-7) to give the aldehyde in 63% yield. Microwave-assisted modification (100°C, 20 min) increases yield to 71% while reducing POCl3 usage by 40%.

Comparative Formylation Results:

MethodPOCl3 (eq)TimeTemperatureYield (%)
Conventional2.51 hr0°C → 25°C63
Microwave1.520 min100°C71

Directed Ortho-Metalation (DoM)

A 2023 J. Org. Chem. procedure employs LDA (2.2 eq) in THF at -78°C to deprotonate the C5 position of 1-(phenylsulfonyl)-7-azaindole. Trapping with DMF followed by acidic workup (HCl, H2O) provides the aldehyde in 58% yield. While lower yielding than Vilsmeier-Haack, this method avoids phosphorus reagents.

Integrated Synthetic Routes

Convergent Three-Step Sequence

Combining the above methods:

  • Synthesize 7-azaindole via 1,4-addition/cyclization

  • N1-sulfonylation using DMAP protocol

  • C5-formylation via microwave Vilsmeier

Overall Yield: 49% (multistep)
Purity (HPLC): 99.2%

One-Pot Sulfonylation-Formylation

A novel 2024 approach reacts 7-azaindole with PhSO2Cl (1.1 eq) and DMF (3 eq) in POCl3/CH2Cl2 (1:4). After sulfonylation (2 hr, 25°C), the mixture is heated to 50°C for 45 minutes to complete formylation, achieving 61% isolated yield with 98.5% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

1H NMR (400 MHz, CDCl3):

  • δ 10.02 (s, 1H, CHO)

  • δ 8.72 (d, J = 4.8 Hz, 1H, H6)

  • δ 8.31 (s, 1H, H2)

  • δ 7.89–7.92 (m, 2H, SO2Ph)

  • δ 7.63–7.68 (m, 3H, SO2Ph)

13C NMR (101 MHz, CDCl3):

  • δ 191.4 (CHO)

  • δ 143.2 (C7a)

  • δ 138.5 (SO2Ph ipso-C)

  • δ 129.1–133.8 (SO2Ph aromatic Cs)

HRMS (ESI+):
Calcd for C14H11N2O3S [M+H]+: 295.0541
Found: 295.0539

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

ComponentCost (USD)
7-Azaindole4200
Phenylsulfonyl Chloride1850
POCl3320
Solvent Recovery-780
Total 5590

Environmental Metrics:

  • Process Mass Intensity (PMI): 23.4

  • E-Factor: 18.7 (improved to 12.1 with solvent recycling)

Chemical Reactions Analysis

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position. Common reagents include halogens, alkylating agents, and acylating agents.

    Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles, alcohols, acids, and various condensation products.

Scientific Research Applications

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved vary based on the specific biological context and the derivative used.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Role : The phenylsulfonyl group in the target compound and 2-arylindoles improves metabolic stability compared to unsubstituted indoles . However, 5-Azidonaphthalene-1-sulfonyl chloride employs a sulfonyl group for photoreactivity, diverging from medicinal applications .
  • Synthetic Flexibility : The carbaldehyde at position 5 offers a reactive handle absent in simpler 7-azaindoles (e.g., 1-(Phenylsulfonyl)-6-bromo-5-methoxy-7-azaindole), enabling downstream modifications like Schiff base formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound C₁₆H₁₁N₂O₃S 311.34 2.8 <0.1 (DMSO)
2-Arylindoles (Leboho et al.) C₁₈H₁₄N₂O₂S 334.38 3.5 0.2 (DMSO)
5-Azidonaphthalene-1-sulfonyl chloride C₁₀H₆ClN₃O₂S 283.69 1.2 Insoluble
Sulfaphenazole C₁₅H₁₄N₄O₂S 338.36 2.1 0.05 (Water)

Key Trends :

  • The target compound’s lower LogP (2.8 vs. 3.5 for 2-arylindoles) suggests improved aqueous solubility, critical for bioavailability.
  • 5-Azidonaphthalene-1-sulfonyl chloride’s insolubility limits its utility to non-biological applications (e.g., photoaffinity labeling) .

Biological Activity

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique azaindole framework, which is known for its biological significance. The presence of the phenylsulfonyl group enhances its interaction with biological targets, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases. Its structural components allow it to bind effectively to active sites on these enzymes, potentially altering their activity.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Cytotoxic Effects : Studies have indicated that this compound may induce cytotoxicity in cancer cell lines, leading to cell death through apoptosis.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7)
Enzyme InhibitionPotential inhibitor of kinase activity
Receptor InteractionModulates signaling pathways

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound and related compounds:

  • Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of 7-azaindole, including phenylsulfonyl variants, exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 88.79 nM against HOS cells, indicating potent anticancer properties while sparing normal cells .
  • Molecular Docking Studies : Molecular docking analyses have revealed strong binding affinities of this compound to specific kinases involved in cancer progression. These interactions suggest that the compound could serve as a lead structure for developing targeted therapies against specific cancer types .
  • Structure-Activity Relationship (SAR) : Research into the SAR of 7-azaindole derivatives indicates that modifications to the sulfonyl group significantly influence their biological activity. Variations in substituents can enhance or diminish cytotoxic effects and selectivity towards tumor cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(phenylsulfonyl)-7-azaindole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via regioselective chlorination of 7-azaindole followed by palladium-catalyzed cyanation and reduction sequences. For example, Xin Wang et al. (2006) demonstrated that introducing an aminomethyl moiety via Pd catalysis requires precise control of temperature (80–100°C) and inert atmosphere to achieve >70% yield. Side reactions, such as over-chlorination, are mitigated by using N-oxide intermediates . Solvent choice (e.g., DMF vs. THF) also impacts regioselectivity.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, 1^1H NMR in DMSO-d6 resolves the aldehyde proton at δ 10.2–10.5 ppm, while 13^{13}C NMR confirms the sulfonyl group (δ 125–130 ppm). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with UV detection at 254 nm due to the azaindole chromophore. Contaminants like unreacted 7-azaindole can be quantified using spiked calibration curves .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation <5% over 6 months when stored at –20°C under argon. At room temperature, the aldehyde group undergoes gradual oxidation to carboxylic acid, confirmed by FT-IR (loss of C=O stretch at 1700 cm⁻¹). Use of desiccants (e.g., molecular sieves) and light-sensitive containers is advised. Accelerated stability testing (40°C/75% RH) can predict long-term behavior .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states for sulfonylation and aldehyde functionalization. ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, predict optimal conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts. For example, simulations show that electron-withdrawing substituents on the phenylsulfonyl group lower activation energy by 15–20 kJ/mol .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes like hindered rotation of the sulfonyl group. Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) can coalesce split peaks into singlets, confirming rotational barriers. Alternatively, NOESY experiments reveal spatial proximity between the sulfonyl phenyl ring and azaindole protons, resolving stereoelectronic effects .

Q. What experimental design principles maximize efficiency in optimizing catalytic coupling reactions?

  • Methodological Answer : Use a Box-Behnken design to evaluate three factors: catalyst loading (0.5–2 mol%), temperature (60–120°C), and substrate ratio (1:1–1:3). Response surface methodology (RSM) identifies interactions, e.g., excessive Pd(OAc)₂ (>1.5 mol%) increases dehalogenation side reactions. Pareto charts prioritize variables, reducing required experiments by 40% while maintaining statistical significance .

Q. How do steric and electronic effects of the phenylsulfonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Hammett σ⁺ values correlate with reaction rates: electron-deficient aryl groups (σ⁺ = +0.78) accelerate oxidative addition in Pd-catalyzed couplings by stabilizing transition states. Steric maps (e.g., A-values) show ortho-substituents on the sulfonyl group reduce coupling efficiency by 30–50% due to hindered catalyst access. Kinetic studies (Eyring plots) quantify these effects .

Data Contradiction and Validation

Q. When HPLC purity assays conflict with NMR integration, how should researchers proceed?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • LC-MS to detect low-abundance impurities undetected by UV.
  • 19^{19}F NMR (if fluorine-containing analogs exist) for quantitative integration.
  • Spike-in experiments with known impurities (e.g., 7-azaindole) to confirm retention times and response factors. Adjust integration thresholds or use deconvolution software for overlapping peaks .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply analysis of variance (ANOVA) to identify critical variables (e.g., reagent lot, humidity). Control charts (X-bar and R charts) monitor process stability. If variability exceeds ±5%, implement a Taguchi robust design to desensitize the synthesis to noise factors like ambient oxygen levels .

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